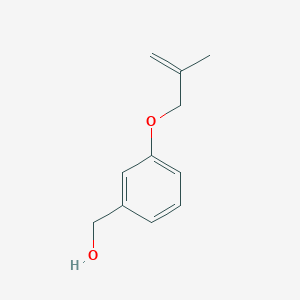

(3-((2-Methylallyl)oxy)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-methylprop-2-enoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,12H,1,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOQHHOJBRMRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651100 | |

| Record name | {3-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-96-9 | |

| Record name | {3-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methylallyl Oxy Phenyl Methanol and Analogous Structures

Classical Etherification Approaches

Classical methods for ether synthesis have long been established and are still widely used due to their simplicity and the availability of starting materials. These approaches typically involve the reaction of an alcohol or its corresponding alkoxide with a suitable electrophile.

Williamson Ether Synthesis and its Adaptations for Aryl Allyl Ethers

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward method for the preparation of both symmetrical and asymmetrical ethers. wikipedia.orgunacademy.com The reaction typically involves the S(_N)2 reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the deprotonation of an alcohol by a strong base to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether. masterorganicchemistry.com

Key Features of the Williamson Ether Synthesis:

| Feature | Description |

| Reaction Type | S(_N)2 (bimolecular nucleophilic substitution) wikipedia.org |

| Reactants | An alkoxide (or aryloxide) and a primary alkyl halide or sulfonate ester wikipedia.orgjk-sci.com |

| Reagents | A base to deprotonate the alcohol (e.g., NaH, KH, K(_2)CO(_3)) and a suitable solvent jk-sci.com |

| Bond Formation | R-O-R' jk-sci.com |

For the synthesis of aryl allyl ethers, such as (3-((2-Methylallyl)oxy)phenyl)methanol, the Williamson synthesis would involve the reaction of a phenoxide with an allyl halide. While the reaction is effective for many substrates, the synthesis of diaryl ethers can be challenging and may require the use of a copper catalyst, in a reaction known as the Ullmann condensation, or an aryl halide that is activated by an electron-withdrawing group. jk-sci.com Steric hindrance can also be a limiting factor, as tertiary alkyl halides tend to undergo elimination reactions instead of substitution. wikipedia.org

Mitsunobu Etherification in the Synthesis of Related Alcohol Derivatives

The Mitsunobu reaction offers a mild and versatile method for the synthesis of ethers, esters, and other derivatives from primary and secondary alcohols. missouri.eduorganic-chemistry.org This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry at the alcohol carbon. organic-chemistry.org

The reaction typically employs triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. missouri.eduorganic-synthesis.com The activated alcohol can then be displaced by a suitable nucleophile, including a phenol, to form an aryl ether. researchgate.net

General Steps in the Mitsunobu Reaction:

Triphenylphosphine attacks the azodicarboxylate, forming a betaine.

The alcohol protonates the betaine.

The resulting alkoxide attacks the phosphonium ion, forming an oxyphosphonium salt.

The nucleophile (e.g., a phenoxide) displaces the triphenylphosphine oxide in an S(_N)2 reaction. organic-chemistry.org

The Mitsunobu reaction is particularly useful for the synthesis of sterically hindered ethers and for reactions that require mild conditions. missouri.edu The order of addition of reagents is crucial for the success of the reaction, with the alcohol, nucleophile, and triphenylphosphine typically being mixed before the addition of the azodicarboxylate. organic-synthesis.com

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis has revolutionized organic synthesis, providing highly efficient and selective methods for the formation of carbon-heteroatom bonds, including the C-O bonds in ethers. These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches.

Palladium-Catalyzed Decarboxylative Allylic Etherification

Palladium-catalyzed reactions have emerged as powerful tools for the construction of allylic aryl ethers. frontiersin.org One such method is the decarboxylative allylic etherification, which involves the reaction of a phenol with a vinyl cyclic carbonate. frontiersin.org This reaction proceeds under mild conditions and offers high regioselectivity. frontiersin.org

The proposed mechanism involves the initial coordination of the palladium(0) catalyst to the alkene of the vinyl ethylene carbonate. nih.gov This is followed by oxidative addition and decarboxylation to form a π-allylpalladium intermediate. frontiersin.orgnih.gov Subsequent nucleophilic attack by the phenol on this intermediate leads to the formation of the allylic aryl ether and regeneration of the palladium(0) catalyst. frontiersin.org

Advantages of Palladium-Catalyzed Decarboxylative Allylic Etherification:

| Advantage | Description |

| Mild Conditions | Reactions can often be carried out at or near room temperature. |

| High Regioselectivity | The reaction typically favors the formation of a specific regioisomer. frontiersin.org |

| Functional Group Tolerance | A wide range of functional groups are tolerated in both the phenol and the allylic partner. frontiersin.org |

Iridium-Catalyzed Enantioselective Decarboxylative Allylic Etherification

Iridium catalysts have been shown to be highly effective in enantioselective allylic substitution reactions, including the formation of chiral allylic ethers. nih.govacs.org The iridium-catalyzed enantioselective decarboxylative allylic etherification of aryl allyl carbonates provides a general method for the asymmetric synthesis of aryl allyl ethers with high stereoselection. organic-chemistry.orgacs.org

This method utilizes an iridium(I) source, such as Ir(dbcot)Cl, and a chiral ligand to control the stereochemical outcome of the reaction. organic-chemistry.orgacs.org The reaction proceeds through the formation of a chiral iridium-π-allyl intermediate, which is then attacked by the phenoxide nucleophile. pkusz.edu.cn The choice of the chiral ligand is crucial for achieving high enantioselectivity. organic-chemistry.org This methodology has been successfully applied to the synthesis of various chiral building blocks, including monoprotected 2-methyl-1,3-diols. acs.org

Copper-Catalyzed Alkoxylations of (Hetero)aryl Halides

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are well-established methods for the formation of aryl ethers from aryl halides. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. wikipedia.org

Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These systems often employ soluble copper(I) catalysts in combination with various ligands. wikipedia.org

The Ullmann-type reaction is particularly useful for the synthesis of diaryl ethers and can be applied to a wide range of (hetero)aryl halides. wikipedia.orgnih.govorganic-chemistry.org The reactivity of the aryl halide generally follows the order I > Br > Cl. mdpi.com

Metal-Free and Mild Condition Syntheses

Diaryliodonium salts serve as effective electrophilic arylating agents for the synthesis of aryl ethers under metal-free conditions. nih.gov These hypervalent iodine compounds offer advantages such as stability, low toxicity, and high reactivity under simple reaction conditions. nih.gov The arylation of allylic and benzylic alcohols using these salts can proceed under mild conditions, often in aqueous media, to produce the corresponding ether products in moderate to good yields. diva-portal.orgdiva-portal.org

The reaction mechanism is believed to proceed through a nucleophilic attack of the alcohol on the diaryliodonium salt. nih.gov For unsymmetrical salts, the arylation is often chemoselective, with the more electron-deficient or sterically less hindered aryl group being transferred preferentially. organic-chemistry.org This method is compatible with a range of functional groups and provides a valuable alternative to transition-metal-catalyzed processes. organic-chemistry.org

Table 2: Metal-Free Arylation of Alcohols

| Alcohol Type | Arylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Allylic and Benzylic Alcohols | Diaryliodonium Salts | Aqueous media, mild conditions | Moderate to Good | diva-portal.orgdiva-portal.org |

| Phenols | Diaryliodonium Salts | Aqueous media, mild conditions | Good to Excellent | diva-portal.org |

An alternative, mild approach to aryl ether synthesis involves the reaction of primary or secondary alcohols with aryl mesylates under basic conditions. acs.orgacs.org This method proceeds via a sulfonyl-transfer mechanism. acs.orgresearchgate.netnih.gov Initially, the aryl mesylate can be used as a protecting group for a phenol. Subsequently, under basic conditions, it acts as an activating group for ether formation with an added alcohol. acs.orgresearchgate.netnih.gov

The reaction is sensitive to the base used, with sodium tert-butoxide (NaOt-Bu) in acetonitrile or cesium carbonate (Cs₂CO₃) in DMF being effective combinations. acs.org This strategy can tolerate a variety of aryl mesylates, including those with electron-rich, electron-poor, and ortho-substituted aryl groups, when reacted with a primary alcohol. acs.org The proposed mechanism involves a concerted bimolecular displacement at the sulfonyl group. acs.org

Table 3: Sulfonyl Transfer Reaction Conditions for Aryl Ether Synthesis

| Condition Set | Base | Solvent | Temperature | Time |

|---|---|---|---|---|

| A | NaOt-Bu | CH₃CN | 80°C | 16 h |

Functional Group Interconversions for the Benzylic Methanol (B129727) Scaffold

The benzylic alcohol moiety can be synthesized through the reduction of corresponding carboxylic acid derivatives. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, capable of reducing carboxylic acids, esters, acyl chlorides, and anhydrides to primary alcohols. chemistrysteps.commsu.edu The reaction with LiAlH₄ typically requires an excess of the reagent and proceeds via a nucleophilic addition of a hydride to the carbonyl carbon. chemistrysteps.com An aldehyde is formed as an intermediate but is immediately reduced further to the alcohol. chemistrysteps.com

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters but can reduce the more reactive acid chlorides. chemistrysteps.com Borane (BH₃), often used as a complex with THF, is another excellent reagent for reducing carboxylic acids to primary alcohols and is often complementary to LiAlH₄. chemistrysteps.commsu.edu Catalytic hydrogenation can also be employed, though it usually requires harsh conditions of high pressure and temperature with a platinum catalyst for less reactive derivatives like esters and acids. libretexts.orgidc-online.com

Table 4: Reducing Agents for Carboxylic Acid Derivatives

| Reagent | Substrates Reduced to Alcohols | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic acids, Esters, Acyl Chlorides, Anhydrides | Ether or THF solvent, followed by aqueous workup |

| Sodium Borohydride (NaBH₄) | Acyl Chlorides | Alcoholic solvents |

| Borane (BH₃·THF) | Carboxylic acids, Amides, Nitriles | THF solvent |

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and can be adapted for the synthesis of benzylic alcohols. nih.gov One strategy involves the coupling of aryl halides or triflates with potassium acetoxymethyltrifluoroborate, which provides the corresponding benzylic alcohols in good yields after hydrolysis of the acetate intermediate. organic-chemistry.org

Alternatively, a direct arylation of benzyl (B1604629) alcohols can be achieved through a Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling, which proceeds via the activation of the benzylic C-O bond. researchgate.net This method is advantageous as it is atom- and step-economical and can be performed under mild and environmentally friendly conditions without additional additives. researchgate.net The reaction is compatible with a variety of functional groups on the coupling partners. researchgate.net Another approach involves the deoxygenative arylation of primary benzylic alcohols with arylboronic acids, where the alcohol is activated in situ through the formation of an isourea intermediate. thieme-connect.com

Table 5: Suzuki-Miyaura Approaches to Benzylic Alcohols

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Key Feature |

|---|---|---|---|

| Aryl Halide/Triflate | Potassium Acetoxymethyltrifluoroborate | Palladium Catalyst | Forms protected benzylic alcohol |

| Benzyl Alcohol | Arylboronic Acid | Pd(PPh₃)₄ | Direct C-O activation, no additives |

Nucleophilic Addition Reactions to Carbonyl Compounds Affording Benzylic Alcohols

A primary and effective method for the synthesis of benzylic alcohols, including this compound, is the nucleophilic addition of a hydride reagent to a corresponding aromatic aldehyde or ketone. This reaction, a type of reduction, transforms the carbonyl group into a hydroxymethyl group (-CH₂OH).

The general mechanism involves the attack of a nucleophilic hydride ion (H⁻) on the electrophilic carbonyl carbon of an aromatic aldehyde, such as 3-((2-methylallyl)oxy)benzaldehyde. This addition breaks the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate. A subsequent workup step with a proton source, typically water or a dilute acid, protonates the alkoxide to yield the final benzylic alcohol product. libretexts.org

Several metal hydride reagents are commonly employed for this transformation, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most prevalent. libretexts.org NaBH₄ is a milder, more selective reducing agent, typically used in alcoholic solvents like methanol or ethanol. It readily reduces aldehydes and ketones while being generally unreactive towards more stable functional groups like esters and carboxylic acids. libretexts.org LiAlH₄ is a significantly more powerful reducing agent, capable of reducing not only aldehydes and ketones but also carboxylic acids and esters directly to the corresponding alcohols. acs.org Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), and require careful handling.

The choice of reducing agent depends on the specific functional groups present in the starting material. For the synthesis of this compound from its corresponding aldehyde, the milder NaBH₄ is often sufficient and offers a safer, more convenient option.

| Reagent | Formula | Typical Solvents | Reactivity Profile | Notes |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Reduces aldehydes and ketones. libretexts.org | Relatively safe and easy to handle. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong reducing agent; reduces aldehydes, ketones, esters, and carboxylic acids. acs.org | Highly reactive with water and protic solvents; requires careful handling. |

| Ammonia-Borane / TiCl₄ | NH₃BH₃ / TiCl₄ | Not specified | Reduces carboxylic acids to alcohols at room temperature. acs.org | Tolerates a variety of functional groups. acs.org |

Synthesis of Precursors and Advanced Intermediates

The construction of the target molecule relies on the availability of key precursors. The synthesis of these intermediates involves establishing the core aromatic structure functionalized with the necessary ether linkage and a group that can be converted into the hydroxymethyl moiety.

The characteristic (2-methylallyl)oxy ether linkage is most commonly formed via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This robust and versatile method involves the reaction of a phenoxide ion with an alkyl halide through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comjk-sci.com

To synthesize a precursor for this compound, a meta-substituted phenol, such as 3-hydroxybenzaldehyde or methyl 3-hydroxybenzoate, serves as the starting material. The phenolic proton is first removed by a suitable base to generate a highly nucleophilic phenoxide anion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). jk-sci.com The choice of base depends on the acidity of the phenol and the reaction conditions.

The resulting phenoxide is then reacted with a 2-methylallyl halide, typically 2-methylallyl chloride or bromide. The phenoxide anion attacks the electrophilic carbon of the 2-methylallyl halide, displacing the halide leaving group and forming the desired ether bond. wikipedia.org For the Sₙ2 reaction to proceed efficiently, primary alkyl halides like 2-methylallyl chloride are ideal. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the nucleophilic substitution while minimizing potential side reactions like elimination. jk-sci.com

| Component | Examples | Function |

|---|---|---|

| Phenolic Substrate | 3-Hydroxybenzaldehyde, 3-Hydroxyphenol | Source of the aromatic core and nucleophilic oxygen. |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the reactive phenoxide ion. jk-sci.com |

| Alkylating Agent | 2-Methylallyl chloride, 2-Methylallyl bromide | Provides the 2-methylallyl group that attaches to the oxygen. |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Provides a medium for the reaction; polar aprotic solvents are preferred for Sₙ2 reactions. jk-sci.com |

The introduction of a hydroxymethyl group onto an aromatic ring is a critical step and can be accomplished through several synthetic routes. The most common strategies involve either the direct hydroxymethylation of an activated aromatic ring or the reduction of a pre-existing carbonyl-containing functional group.

Direct Hydroxymethylation: For electron-rich aromatic compounds, such as phenols, a hydroxymethyl group can be introduced directly onto the ring via electrophilic aromatic substitution using formaldehyde (CH₂O) as the electrophile. mdpi.comwikipedia.org This reaction is typically performed under basic or acidic conditions. In the presence of a base, the phenol is deprotonated, increasing the nucleophilicity of the aromatic ring and promoting attack at the ortho and para positions relative to the hydroxyl group. researchgate.net The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions. mdpi.com

Reduction of Aromatic Carbonyl Compounds: A more widely applicable and controllable method involves a two-step sequence: introduction of a carbonyl-containing group followed by its reduction.

Introduction of a Carbonyl Group: Functional groups such as aldehydes (-CHO) or carboxylic acids (-COOH) can be installed on the aromatic ring through various established methods. For instance, formylation reactions (e.g., Vilsmeier-Haack or Gattermann-Koch reactions) introduce an aldehyde group, while carboxylation can be achieved via methods like the Kolbe-Schmitt reaction or by using organometallic intermediates.

Reduction to the Alcohol: Once the aldehyde or carboxylic acid is in place, it can be reduced to the corresponding primary benzylic alcohol. As detailed in section 2.4.3, aldehydes are readily reduced by agents like NaBH₄ or LiAlH₄. libretexts.org Carboxylic acids are more resistant to reduction and typically require stronger reagents like LiAlH₄ or borane (BH₃) complexes. acs.orgorganic-chemistry.org The electrochemical reduction of aromatic carboxylic acids is also a viable method for producing benzyl alcohols. google.comgoogle.com This indirect approach offers excellent control over the position of the hydroxymethyl group on the aromatic core.

Mechanistic Investigations of Reactions Involving 3 2 Methylallyl Oxy Phenyl Methanol

Reaction Pathway Elucidation in Etherification Processes

The formation of the ether linkage in (3-((2-Methylallyl)oxy)phenyl)methanol, typically from a dihydroxybenzyl alcohol precursor and a methallyl halide, can proceed through several distinct mechanistic pathways. The predominant mechanism is often dictated by the specific reaction conditions, including the choice of solvent, base, and temperature.

Nucleophilic Substitution (SN1/SN2) Pathways in Benzylic Alcohol and Allylic Halide Reactions

The classical synthesis of aryl ethers, known as the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing this compound from 3-hydroxybenzyl alcohol and 2-methylallyl halide (methallyl halide), the reaction is a nucleophilic substitution. The nature of this substitution can be either bimolecular (SN2) or unimolecular (SN1), primarily depending on the structure of the halide, the nucleophile, the leaving group, and the solvent. libretexts.orgucalgary.ca

The SN2 pathway involves a backside attack by the nucleophile (the phenoxide) on the carbon atom bearing the leaving group (halide). youtube.com This is a concerted, one-step mechanism. Primary allylic halides, such as methallyl chloride, are highly susceptible to SN2 reactions. libretexts.orgyoutube.com The reaction rate is dependent on the concentration of both the nucleophile and the substrate. Strong nucleophiles and polar aprotic solvents (like DMSO or acetone) favor the SN2 mechanism. youtube.com

Alternatively, the SN1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.com Tertiary and secondary allylic halides, or conditions that promote ionization (polar protic solvents like water or ethanol), favor the SN1 mechanism. youtube.comkhanacademy.org The methallyl system can form a resonance-stabilized allylic carbocation, making the SN1 pathway plausible. However, for a primary halide like methallyl chloride, the SN2 pathway is generally more favorable unless sterically hindered. youtube.com Benzylic halides are also highly reactive in both SN1 and SN2 reactions due to the ability of the benzene (B151609) ring to stabilize both the transition state (in SN2) and the carbocation intermediate (in SN1). ucalgary.cakhanacademy.org

| Factor | SN2 Pathway | SN1 Pathway |

| Substrate | Favored for 1° and 2° allylic/benzylic halides libretexts.orgucalgary.ca | Favored for 3° and 2° allylic/benzylic halides ucalgary.ca |

| Nucleophile | Favored by strong, concentrated nucleophiles youtube.com | Rate is independent of nucleophile concentration |

| Solvent | Favored by polar aprotic solvents (e.g., DMSO, acetone) | Favored by polar protic solvents (e.g., water, ethanol) youtube.com |

| Mechanism | Concerted, one-step | Stepwise, via carbocation intermediate youtube.com |

| Stereochemistry | Inversion of configuration | Racemization |

Radical Chain Processes in Ether Formation (e.g., SRN1 pathway)

Beyond polar nucleophilic substitution, ether formation can also occur via a radical nucleophilic substitution mechanism, designated SRN1. wikipedia.org This pathway is particularly relevant for aromatic substrates that are unreactive under typical SNAr conditions. researchgate.net The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates and is typically initiated by light (photostimulation) or a solvated electron. wikipedia.orgconicet.gov.ar

The propagation cycle for the formation of an aryl ether via the SRN1 mechanism can be outlined as follows:

Initiation: An electron is transferred to the aromatic substrate (e.g., an aryl halide) to form a radical anion. wikipedia.org

Fragmentation: The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. wikipedia.orgchim.it

Coupling: The aryl radical couples with the nucleophile (in this case, a methallyloxide anion) to form a new radical anion. wikipedia.orgconicet.gov.ar

Electron Transfer: This new radical anion transfers its electron to a molecule of the starting aryl halide, forming the final ether product and propagating the chain by generating a new radical anion of the substrate. conicet.gov.archim.it

This mechanism is distinct from polar substitutions as it does not require activating groups (electron-withdrawing groups) on the aromatic ring. wikipedia.org The reaction is often performed in solvents that are poor hydrogen donors, such as liquid ammonia or DMSO, to minimize side reactions where the aryl radical abstracts a hydrogen atom. chim.it

| Step | Description | Intermediate(s) |

| Initiation | Electron transfer to aryl halide | Radical anion |

| Propagation 1 | Fragmentation of radical anion | Aryl radical, Halide anion |

| Propagation 2 | Coupling of aryl radical with nucleophile | Product radical anion |

| Propagation 3 | Electron transfer to starting material | Product, Substrate radical anion |

| Termination | Radical combination or hydrogen abstraction wikipedia.org | Neutral arene, Dimerized products |

Role of Dearomatization and Rearomatization in Decarboxylative Allylation

Decarboxylative allylation represents a modern method for forming carbon-carbon or carbon-heteroatom bonds, serving as an alternative to traditional cross-coupling reactions. nih.gov In this process, an enolate or other nucleophile is generated in situ through the decarboxylation of a suitable precursor. nih.gov When applied to the synthesis of allyl aryl ethers, this strategy can involve a dearomatization-rearomatization sequence.

For instance, a palladium-catalyzed decarboxylative reaction of an allyl ester of a hydroxybenzoic acid could proceed through a π-allyl palladium intermediate. The subsequent attack by the phenolic oxygen would form the ether. In related reactions involving carbon nucleophiles, the allylation of electron-rich aromatic compounds can lead to a temporary loss of aromaticity. nih.gov The reaction proceeds through a dearomatized intermediate, which then undergoes rearomatization, often facilitated by the reaction conditions or a mild workup, to yield the final substituted aromatic product. nih.govnih.gov The facility of the reaction often correlates with the ability of the aromatic nucleophile to be dearomatized. nih.gov

Studies on Rearrangement Mechanisms

The structure of this compound, being an allyl aryl ether, makes it a candidate for thermally or catalytically induced rearrangement reactions. These intramolecular processes, primarily sigmatropic rearrangements, are powerful tools in organic synthesis for forming new carbon-carbon bonds.

Claisen Rearrangement of Allyl Aryl Ethers and its Variants

The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl aryl ether or an allyl vinyl ether. wikipedia.orgorganic-chemistry.org When heated, typically to temperatures around 200-250 °C, an allyl aryl ether undergoes an intramolecular rearrangement to produce an ortho-allylphenol. libretexts.orglibretexts.org This reaction is concerted and proceeds through a six-membered, cyclic transition state. libretexts.orgjove.com

The mechanism involves the following key steps:

A concerted, pericyclic reaction where the C3 of the allyl group forms a new C-C bond with the ortho position of the benzene ring, while the aryl ether C-O bond is simultaneously broken. libretexts.org

This step leads to the formation of a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone. libretexts.orglibretexts.org This dearomatization is a crucial feature of the mechanism. rsc.orgsemanticscholar.org

The aromaticity is then restored through a rapid tautomerization (a proton shift), which yields the final o-allylphenol product. libretexts.orglibretexts.org

Evidence for this intramolecular mechanism comes from isotopic labeling studies. When the terminal carbon of the allyl group is labeled (e.g., with ¹⁴C), it is found to be the carbon that attaches to the aromatic ring in the product, confirming the "inversion" of the allyl group. libretexts.orgopenstax.org

If both ortho positions of the aromatic ring are blocked by other substituents, the allyl group can migrate to the para position. This occurs via two sequential rsc.orgrsc.org shifts: an initial Claisen rearrangement to the ortho position to form the dienone intermediate, followed by a Cope rearrangement (another rsc.orgrsc.org-sigmatropic shift) to move the allyl group to the para position, and finally rearomatization. wikipedia.orgorganic-chemistry.orgjove.com

| Stage | Description | Key Feature |

| Step 1 | Concerted rsc.orgrsc.org-sigmatropic shift wikipedia.org | Six-membered cyclic transition state libretexts.orglibretexts.org |

| Step 2 | Formation of intermediate | Dearomatization to a cyclohexadienone rsc.orglibretexts.orglibretexts.org |

| Step 3 | Tautomerization | Rearomatization to form stable phenol libretexts.orglibretexts.org |

Sigmatropic Rearrangements in Analogous Systems

The Claisen rearrangement belongs to a broader class of pericyclic reactions known as sigmatropic rearrangements. wikipedia.org These reactions are characterized by the migration of a sigma bond across a π-electron system. wikipedia.org They are classified by an order term [i,j], where i and j denote the number of atoms over which each end of the sigma bond migrates. The Claisen rearrangement is thus a rsc.orgrsc.org-sigmatropic rearrangement.

An important analogous reaction is the Cope rearrangement, which is a rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene. libretexts.orglibretexts.org Both the Cope and Claisen rearrangements involve the movement of six electrons (two from the sigma bond and four from two pi bonds) through a cyclic transition state and are governed by the Woodward-Hoffmann rules. libretexts.orglibretexts.org Under thermal conditions, these reactions proceed via a suprafacial pathway, meaning the migrating group remains on the same face of the π system. libretexts.orglibretexts.org

Other sigmatropic rearrangements include wikipedia.orglibretexts.org and libretexts.orgsemanticscholar.org hydrogen shifts. A wikipedia.orglibretexts.org hydrogen shift, for example, is common in cyclopentadiene systems and also proceeds suprafacially under thermal conditions. openstax.org These analogous reactions highlight the underlying principles of orbital symmetry that govern the concerted mechanism of the Claisen rearrangement.

Catalytic Cycle Analysis in Transition-Metal-Mediated Reactions

Transition-metal catalysis provides powerful methods for the functionalization of molecules like this compound, which contains both an allylic ether and a benzyl (B1604629) alcohol moiety. The analysis of the catalytic cycles for palladium, iridium, and copper systems reveals distinct intermediates and pathways that dictate reaction outcomes.

Palladium complexes are well-known to catalyze a variety of transformations involving allylic compounds. scispace.com In reactions with substrates like this compound, the key step is the oxidative addition of a Pd(0) species to the allylic ether C-O bond. This process forms a characteristic π-allylpalladium intermediate, which is central to numerous subsequent transformations. scispace.comresearchgate.net

The generally accepted catalytic cycle for a palladium-catalyzed allylic substitution reaction is initiated by the coordination of the Pd(0) catalyst to the double bond of the 2-methylallyl group. This is followed by cleavage of the C-O bond to form a cationic (η³-allyl)palladium(II) complex, with the phenoxide acting as a leaving group. nih.gov This organopalladium intermediate is a pivotal point in the cycle. researchgate.net Subsequent attack by a nucleophile can occur, typically at the less substituted carbon of the allyl fragment, to yield the final product and regenerate the Pd(0) catalyst, thus closing the catalytic loop. mdpi.com

The nature of the ligands on the palladium center is crucial in influencing the reactivity and selectivity of the reaction. nih.gov For instance, phosphine ligands are commonly used to modulate the electronic and steric properties of the palladium catalyst. organic-chemistry.org Mechanistic studies on related systems have shown that the resting state of the catalyst can be an off-cycle palladium complex, and the rate-determining step can be the C-H activation or the oxidative addition itself. nih.gov

Table 1: Key Steps in a Representative Palladium-Catalyzed Allylic Alkylation

| Step | Description | Intermediate Species |

| 1. Pd(0) Coordination | The Pd(0) catalyst coordinates to the alkene of the allylic ether. | Pd(0)-alkene complex |

| 2. Oxidative Addition | The Pd(0) inserts into the C-O bond of the allylic ether. | (η³-allyl)palladium(II) complex |

| 3. Nucleophilic Attack | A nucleophile attacks the π-allyl ligand. | Pd(0)-product complex |

| 4. Product Dissociation | The final product dissociates, regenerating the active Pd(0) catalyst. | Pd(0) catalyst |

These organopalladium intermediates are foundational in reactions like the Tsuji-Trost allylic alkylation, which would involve the C-H activation at the allylic position. mdpi.comnih.gov The atom efficiency of such reactions is a key consideration, and modern approaches focus on direct C-H activation to avoid the need for pre-oxidized reagents. nih.gov

Iridium catalysts offer complementary reactivity to palladium, particularly in asymmetric allylic substitution reactions, often yielding branched products with high enantioselectivity where palladium might yield linear products. nih.govacs.org For a substrate like this compound, an iridium-catalyzed reaction, such as an allylic etherification, would involve a distinct set of intermediates and mechanistic steps. pkusz.edu.cn

Mechanistic studies have revealed that the active catalyst in these systems is often a metallacyclic iridium species, formed from the reaction of an iridium precursor and a phosphoramidite ligand in the presence of a base. nih.govacs.org The catalytic cycle for an allylic substitution typically proceeds through the following key events:

Oxidative Addition : The active Ir(I) catalyst undergoes oxidative addition to the allylic C-O bond. This step is often stereodetermining. pkusz.edu.cn

Formation of π-Allyliridium Intermediate : A chiral π-allyliridium(III) complex is formed. The high enantioselectivity of iridium-catalyzed reactions is attributed to the high stereoselectivity of this intermediate's formation. acs.org

Nucleophilic Attack : The nucleophile attacks the π-allyl ligand. Unlike palladium systems, the attack in iridium-catalyzed reactions often occurs at the more substituted carbon terminus.

Reductive Elimination : The product is formed, and the Ir(I) catalyst is regenerated.

Table 2: Comparison of Regioselectivity in Pd vs. Ir Catalysis for Allylic Substitution

| Catalyst | Typical Site of Nucleophilic Attack | Predominant Product Isomer |

| Palladium | Less substituted terminus | Linear |

| Iridium | More substituted terminus | Branched |

Copper-catalyzed reactions represent another important class of transformations for allylic compounds. These systems often employ different types of nucleophiles compared to palladium and can exhibit unique regioselectivity. nih.gov Mechanistic investigations into copper-catalyzed allylic functionalization suggest pathways that can differ significantly from those of palladium or iridium.

In a typical copper-catalyzed process involving an allylic ether, the catalytic cycle is thought to involve Cu(I) and Cu(III) intermediates. The cycle may be initiated by the coordination of a Cu(I) species to the alkene. This is followed by an oxidative addition step, leading to a Cu(III)-allyl complex. researchgate.net Reductive elimination from this intermediate then furnishes the product and regenerates the active Cu(I) catalyst.

Ligand effects are profoundly important in copper-catalyzed reactions, influencing not only the reactivity and selectivity but also the stability of the catalytic species. mdpi.com For instance, the use of different ligands can direct the selectivity of N- vs. O-arylation in Ullmann-type couplings. nih.gov Computational studies have shown that the electron-donating ability of the ligand and the nature of the nucleophile determine whether the reaction proceeds via single-electron transfer (SET) or other pathways. nih.gov In the context of this compound, the choice of ligand would be critical in controlling the outcome of a potential cross-coupling or substitution reaction. nih.govrepec.org Recent mechanistic analyses have utilized techniques like electrospray ionization mass spectrometry (ESI-MS) to identify key dimeric and monomeric copper species that act as pre-catalysts or active catalysts. nih.gov

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful and indispensable tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. researchgate.net While no specific isotopic labeling studies have been reported for this compound, the principles can be applied to understand its potential reactions.

For instance, to confirm the mechanism of a palladium-catalyzed allylic C-H activation, deuterium labeling could be employed. mdpi.com By synthesizing a deuterated version of the substrate, such as placing deuterium atoms on the methyl group of the 2-methylallyl moiety, one could track the position of the deuterium in the products. The observation of a kinetic isotope effect (KIE)—a change in the reaction rate upon isotopic substitution—can help identify the rate-determining step. A significant KIE would suggest that the C-H (or C-D) bond cleavage is involved in the slowest step of the reaction. nih.gov

In Situ Characterization and Detection of Reactive Intermediates

The direct observation of catalytic intermediates is critical for validating proposed mechanistic cycles. Modern spectroscopic techniques allow for the in situ characterization of these often transient and low-concentration species under reaction conditions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR spectroscopy is a valuable technique for identifying key intermediates in catalytic cycles. For example, it has been used to identify and characterize tricarbonyl iridium complexes that are key reactive intermediates in iridium-catalyzed carbonylation reactions. rsc.org In the context of reactions involving this compound, in situ NMR could potentially be used to observe the formation of π-allylpalladium or π-allyliridium complexes. researchgate.netresearchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for detecting charged intermediates, which are common in metal-catalyzed reactions. nih.gov It has been successfully used to study copper catalytic systems, identifying various copper species that form in solution and helping to distinguish between pre-catalytic and catalytically active species. nih.gov

Other Spectroscopic Techniques: Techniques such as UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy can also provide valuable mechanistic information. researchgate.net For instance, EPR can be used to characterize paramagnetic species, such as certain copper intermediates in radical-relay C-H functionalization reactions. nih.govresearchgate.net These in situ methods, often combined with kinetic studies, provide a detailed picture of the catalytic cycle, helping to understand catalyst speciation, identify rate-determining steps, and elucidate the roles of various ligands and additives. nih.gov

Advanced Spectroscopic and Characterization Techniques in Research of 3 2 Methylallyl Oxy Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy would be utilized to identify the number of distinct proton environments and their neighboring protons. Based on the structure of (3-((2-Methylallyl)oxy)phenyl)methanol, a predictable pattern of signals can be anticipated. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.3-6.8 ppm). The benzylic alcohol gives rise to a characteristic singlet for the CH₂ group adjacent to the hydroxyl group, while the hydroxyl proton itself often appears as a broad singlet that can exchange with deuterium oxide (D₂O). The protons of the 2-methylallyl group would present as distinct signals: a singlet for the ether-linked methylene (OCH₂) group, two singlets for the terminal vinylic protons (=CH₂), and a singlet for the methyl (CH₃) group.

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. Each unique carbon atom in the molecule produces a distinct peak. For this compound, this would include signals for the aromatic carbons (some quaternary, some proton-attached), the benzylic CH₂OH carbon, and the four distinct carbons of the 2-methylallyl group (the quaternary C=, the vinylic =CH₂, the O-CH₂, and the CH₃). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ carbons.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assembling the complete structural puzzle. A COSY spectrum would reveal correlations between coupled protons, for instance, within the aromatic ring system. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.8 - 7.3 | Multiplet (m) | 4H |

| Vinylic (=CH₂) | ~5.0 | Singlet (s) | 1H |

| Vinylic (=CH₂) | ~4.9 | Singlet (s) | 1H |

| Benzylic (Ar-CH₂OH) | ~4.6 | Singlet (s) | 2H |

| Ether Methylene (O-CH₂) | ~4.4 | Singlet (s) | 2H |

| Hydroxyl (OH) | Variable | Broad Singlet (br s) | 1H |

| Methyl (CH₃) | ~1.8 | Singlet (s) | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | ~159 |

| Alkene Quaternary C | ~141 |

| Aromatic C-CH₂OH | ~140 |

| Aromatic CH | 113 - 130 |

| Vinylic =CH₂ | ~113 |

| Ether Methylene O-CH₂ | ~72 |

| Benzylic CH₂OH | ~65 |

| Methyl CH₃ | ~19 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₁₄O₂) is 178.23 g/mol . chemscene.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 178. This peak confirms the molecular weight of the compound. The molecule would then undergo characteristic fragmentation. Key fragmentation pathways for benzyl (B1604629) alcohols often involve the loss of water (H₂O) or the hydroxyl radical (•OH). A significant fragment would likely be the tropylium ion or a related benzylic cation.

Predicted fragmentation patterns for this compound include:

Loss of the 2-methylallyl group: Cleavage of the ether bond could lead to a fragment corresponding to the hydroxyphenylmethanol cation.

Benzylic cleavage: Loss of a hydroxyl radical to form a cation at m/z 161.

Loss of the entire side chain: Cleavage at the aromatic ring could generate ions related to the substituted benzyl cation.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₁H₁₄O₂) with high confidence, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 178 | [M]⁺ (Molecular Ion) |

| 161 | [M - OH]⁺ |

| 123 | [M - C₄H₇]⁺ |

| 107 | [C₇H₇O]⁺ (hydroxybenzyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

| 55 | [C₄H₇]⁺ (2-methylallyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent feature would be a broad, strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the alkyl portions of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the carbon-carbon double bond (C=C) in the methylallyl group would be indicated by a medium-intensity absorption band around 1650 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the ether and alcohol groups would result in strong absorptions in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic, Alkene |

| 3000 - 2850 | C-H stretch (sp³) | Alkyl |

| ~1650 | C=C stretch | Alkene |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1000 | C-O stretch | Ether, Alcohol |

X-ray Crystallography for Precise Solid-State Structure Determination (Applicable to Derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging if it is an oil at room temperature, the technique is highly applicable to solid derivatives.

The method involves directing a beam of X-rays onto a single crystal. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

For example, a study on a related compound, (2-Methylphenyl)(phenyl)methanol, revealed detailed structural parameters. nih.govresearchgate.net In that structure, the dihedral angle between the two aromatic rings was found to be nearly orthogonal. nih.govresearchgate.net The analysis also detailed intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.govresearchgate.net A similar crystallographic analysis of a derivative of this compound would definitively confirm its atomic connectivity and provide invaluable insight into its solid-state conformation and intermolecular packing forces.

Table 5: Example of Data Obtainable from X-ray Crystallography of a Derivative

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O) |

| Bond Angles | Angles between adjacent bonds (e.g., O-C-C) |

| Torsional Angles | Dihedral angles defining molecular conformation |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces |

| Absolute Stereochemistry | Unambiguous assignment for chiral derivatives |

Applications of 3 2 Methylallyl Oxy Phenyl Methanol in Advanced Organic Synthesis

As a Versatile Building Block for the Construction of Complex Organic Molecules

There is no specific information available in the reviewed literature detailing the use of (3-((2-Methylallyl)oxy)phenyl)methanol as a versatile building block for constructing complex organic molecules. While its structure suggests potential for various chemical transformations, no concrete examples or methodologies have been published.

Role in the Synthesis of Natural Products (e.g., through Cascade Rearrangements)

No documented instances of this compound being utilized in the synthesis of natural products were found. Furthermore, there is no available research on its participation in cascade rearrangements leading to natural product scaffolds.

Precursor for Dihydroxylated Derivatives (e.g., via Sharpless Asymmetric Dihydroxylation)

While the 2-methylallyl group is a prochiral olefin and theoretically susceptible to Sharpless Asymmetric Dihydroxylation, no studies have been published that specifically describe this transformation on this compound to yield dihydroxylated derivatives. The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from olefins using an osmium catalyst and a chiral ligand. However, its application to this particular substrate has not been reported in the available literature.

Intermediate in the Formation of Diverse Heterocyclic Systems

The potential of this compound to act as an intermediate in the synthesis of heterocyclic systems has not been explored in published research. The presence of the hydroxyl and ether functionalities could, in principle, be leveraged for cyclization reactions, but no specific examples have been documented.

Reagent for the Selective Introduction of Allyloxy and Hydroxymethyl Functionalities

There is no evidence in the scientific literature to suggest that this compound is used as a reagent for the selective introduction of allyloxy and hydroxymethyl functionalities onto other molecules.

Q & A

Q. What are the standard synthetic routes for (3-((2-Methylallyl)oxy)phenyl)methanol, and how can reaction conditions be optimized?

The compound is typically synthesized via reduction of a methyl ester precursor using diisobutylaluminum hydride (DIBAL-H). Key parameters include:

- Temperature : Reactions are conducted at -70°C to minimize side reactions and improve selectivity .

- Reagent stoichiometry : DIBAL-H is used in excess (4–5.1 equivalents) to ensure complete reduction of the ester to the alcohol .

- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc eluent) is employed to isolate the product, with yields often exceeding 90% .

Example protocol :

| Parameter | Conditions |

|---|---|

| Precursor | Methyl aminobenzoate derivative |

| Reagent | DIBAL-H (4–5.1 equiv.) |

| Temperature | -70°C, 1.5–2 h |

| Purification | Silica gel chromatography |

| Yield | Quant. (>90%) |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3. Key signals include:

- Methanol -OH proton : δ ~5.11 ppm (broad singlet) .

- Aromatic protons : δ 6.95–7.52 ppm, with coupling constants (e.g., J = 7.5–7.7 Hz) confirming substitution patterns .

- Mass spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- TLC : Use hexane/EtOAc (1:1) to monitor reaction progress (Rf ~0.54) .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as:

- A building block for synthesizing bioactive molecules (e.g., kinase inhibitors) via functionalization of the methanol group .

- A probe for studying enzyme-substrate interactions, particularly with epoxide hydrolases or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

Discrepancies in aromatic proton assignments may arise due to:

- Overlapping signals : Use 2D NMR (e.g., HSQC, HMBC) to correlate protons with carbons .

- Dynamic effects : Variable-temperature NMR can clarify conformational equilibria .

- Substituent electronic effects : Compare with DFT-calculated chemical shifts to validate assignments .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Reagent addition : Slow addition of DIBAL-H at -70°C prevents exothermic side reactions .

- Solvent choice : Anhydrous THF or toluene enhances reagent stability .

- Work-up : Quench with Rochelle salt (sodium potassium tartrate) to avoid gel formation during aqueous extraction .

Q. How does the 2-methylallyl group influence the compound’s reactivity in cross-coupling reactions?

The allyl ether moiety enables:

- Pd-catalyzed couplings : Suzuki-Miyaura reactions with aryl boronic acids .

- Ring-closing metathesis : Formation of oxetane or furan derivatives for bioactive scaffolds .

- Steric effects : The methyl group may hinder nucleophilic attacks at the benzylic position, requiring tailored catalysts (e.g., Grubbs III) .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Hydrogen bonding : The methanol group interacts with catalytic residues in enzymes (e.g., kinases) .

- Lipophilicity : The 2-methylallyl group enhances membrane permeability, as shown in logP assays (calculated logP ~2.8) .

- Metabolic stability : In vitro microsomal studies indicate slow oxidation of the allyl ether, suggesting resistance to CYP450 metabolism .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points for this compound?

Variations (e.g., 47–50°C vs. 52–55°C) may arise from:

Q. Why do some synthetic protocols report lower yields despite identical conditions?

Potential factors include:

- Moisture sensitivity : Trace water deactivates DIBAL-H; use rigorously dried glassware .

- Byproduct formation : Monitor intermediates via LC-MS to detect over-reduction (e.g., diols) .

Methodological Recommendations

Q. What in silico tools predict the bioactivity of this compound analogs?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .

- QSAR models : Train on datasets of analogous aryl methanol derivatives to predict IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.